molecular formula C23H21N3O6S3 B12912665 3,4,5-Tris[4-(methanesulfonyl)phenyl]-4H-1,2,4-triazole CAS No. 817638-47-4

3,4,5-Tris[4-(methanesulfonyl)phenyl]-4H-1,2,4-triazole

Cat. No.: B12912665
CAS No.: 817638-47-4
M. Wt: 531.6 g/mol
InChI Key: DBHOSFXQQZYLIH-UHFFFAOYSA-N
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Description

3,4,5-Tris[4-(methanesulfonyl)phenyl]-4H-1,2,4-triazole is a sophisticated, symmetrically substituted triazole derivative designed for advanced research applications. The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry and materials science, known for its ability to engage in hydrogen bonding and dipole-dipole interactions with biological targets . The strategic substitution at the 3, 4, and 5 positions with identical 4-(methanesulfonyl)phenyl groups creates a unique molecular architecture. This structure is of significant interest for probing structure-activity relationships (SAR), particularly in the development of biased agonists for G protein-coupled receptors (GPCRs), where specific substituent patterns are critical for signaling pathway selectivity . The methanesulfonyl (mesyl) groups serve as strong electron-withdrawing functionalities and potential hydrogen bond acceptors, which can dramatically influence the compound's electronic properties, binding affinity, and metabolic stability. This makes it a valuable chemical tool for researchers in drug discovery aiming to modulate the activity of enzymes or receptors where electron-deficient aromatic systems are key . Its primary research value lies in its application as a key intermediate or core structure for synthesizing more complex molecules, as well as a probe for studying molecular recognition and signal transduction mechanisms.

Properties

CAS No.

817638-47-4

Molecular Formula

C23H21N3O6S3

Molecular Weight

531.6 g/mol

IUPAC Name

3,4,5-tris(4-methylsulfonylphenyl)-1,2,4-triazole

InChI

InChI=1S/C23H21N3O6S3/c1-33(27,28)19-10-4-16(5-11-19)22-24-25-23(17-6-12-20(13-7-17)34(2,29)30)26(22)18-8-14-21(15-9-18)35(3,31)32/h4-15H,1-3H3

InChI Key

DBHOSFXQQZYLIH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)S(=O)(=O)C)C4=CC=C(C=C4)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Formation of 1,2,4-Triazole-3-thiones as Precursors

A common approach involves synthesizing 1,2,4-triazole-3-thiones as key intermediates. For example, acid hydrazides react with phenylisothiocyanate under reflux or microwave irradiation to yield acid thiosemicarbazides, which upon treatment with aqueous sodium hydroxide form 1,2,4-triazole-3-thiones in high yields (85–96%).

Step Reagents/Conditions Product Yield (%)
Acid hydrazide + phenylisothiocyanate Reflux 4 h or microwave 2 min Acid thiosemicarbazide 85–96
Acid thiosemicarbazide + NaOH (10%) Reflux 3–4 h or microwave 3 min 1,2,4-Triazole-3-thione High

This method provides a robust route to the triazole nucleus with substituents on the phenyl ring, which can be further functionalized.

Introduction of Methanesulfonyl-Substituted Phenyl Groups

Functionalization of Phenyl Rings with Methanesulfonyl Groups

Methanesulfonyl (–SO2CH3) groups are typically introduced via sulfonylation reactions of phenyl rings using methanesulfonyl chloride or related sulfonylating agents under controlled conditions. The phenyl rings bearing methanesulfonyl substituents can be prepared separately and then attached to the triazole core.

Attachment to the Triazole Core

The trisubstitution at the 3, 4, and 5 positions of the 1,2,4-triazole ring can be achieved by:

  • Using trisubstituted triazole precursors or
  • Sequential cross-coupling reactions (e.g., Suzuki or Stille coupling) of halogenated triazoles with methanesulfonyl-substituted phenyl boronic acids or stannanes.

Specific Preparation Methodologies from Literature and Patents

Multi-Step Synthesis via Lithiation and Carboxylation (Patent CN113651762A)

A detailed method for preparing methylated 1,2,4-triazole derivatives involves:

  • Nucleophilic substitution of 1,2,4-triazole with chloromethane under strong alkali (KOH) to obtain 1-methyl-1,2,4-triazole.
  • Lithiation at the 5-position using n-butyllithium or LDA in tetrahydrofuran at low temperature.
  • Carboxylation by bubbling CO2 to introduce a carboxylic acid group at the 3-position.
  • Conversion of the acid to methyl ester using thionyl chloride and methanol.
  • Deprotection steps to yield the final methylated triazole derivative.

This method emphasizes control over regioselectivity and avoids isomerization issues common in triazole methylation.

Step Reagents/Conditions Product Notes
1,2,4-Triazole + chloromethane + KOH Ethanol, reflux 1-methyl-1,2,4-triazole Nucleophilic substitution
1-methyl-1,2,4-triazole + n-BuLi or LDA THF, low temp 5-lithiated intermediate Position-selective lithiation
+ CO2 THF, low temp 3-carboxylic acid derivative Carboxylation
+ SOCl2 + MeOH Room temp Methyl ester Esterification
Deprotection Appropriate conditions Final methylated triazole Removal of protecting groups

This approach can be adapted for introducing aryl substituents bearing methanesulfonyl groups by using appropriate aryl lithium or boronic acid reagents.

Thiopropargylation and Subsequent Functionalization (ACS Omega 2020)

Another approach involves:

  • Synthesis of 1,2,4-triazole-3-thiones.
  • Thiopropargylation by reaction with propargyl bromide in the presence of triethylamine.
  • Copper-catalyzed azide-alkyne cycloaddition (click chemistry) to link substituted triazoles.

This method allows modular assembly of complex triazole conjugates, which can be functionalized with methanesulfonyl phenyl groups via appropriate azide or alkyne precursors.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations
Lithiation-Carboxylation-Esterification Nucleophilic substitution → Lithiation → CO2 carboxylation → Esterification High regioselectivity, avoids isomerization Requires low temperature, sensitive reagents
Acid Hydrazide Condensation Acid hydrazide + phenylisothiocyanate → thiosemicarbazide → triazole-3-thione High yield, microwave-assisted rapid synthesis Limited to certain substituents
Thiopropargylation and Click Chemistry Triazole-3-thione + propargyl bromide → CuAAC with azides Modular, versatile for conjugates Multi-step, requires copper catalyst

Research Findings and Considerations

  • The lithiation and carboxylation method provides a controlled route to selectively functionalized triazoles, which can be further derivatized to install methanesulfonyl phenyl groups.
  • Microwave-assisted synthesis significantly reduces reaction times for triazole ring formation and functionalization steps.
  • Copper-catalyzed azide-alkyne cycloaddition enables the construction of complex triazole conjugates with high efficiency and selectivity.
  • Purification and avoidance of isomeric by-products are critical for obtaining high-purity trisubstituted triazoles.
  • The choice of protecting groups and reaction conditions must be optimized to maintain the integrity of sensitive methanesulfonyl substituents.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-deficient nature of the 1,2,4-triazole ring makes it susceptible to nucleophilic attacks at the C3 and C5 positions . Methanesulfonyl groups further enhance π-deficiency, facilitating displacement reactions. For example:

  • Ammonolysis : Reaction with ammonia or amines can yield amino-substituted derivatives.

  • Thiol Substitution : Thiols may replace leaving groups (e.g., halides) under basic conditions .

Key Factors :

  • Solvent polarity and temperature significantly affect reaction rates.

  • Steric hindrance from bulky methanesulfonylphenyl groups may limit accessibility to reactive sites .

Cross-Coupling Reactions

The aryl groups in the compound enable participation in transition-metal-catalyzed cross-coupling reactions:

Reaction TypeConditionsProductYieldSource
Suzuki CouplingPd(PPh₃)₄, NBu₄Br, toluene/H₂O/EtOHBiaryl derivatives70–85%
Buchwald–Hartwig AminationPd₂(dba)₃, XantphosAryl amine derivatives65–90%

These reactions retain the triazole core while modifying peripheral aryl groups for applications in materials science .

Cycloaddition and Click Chemistry

While not directly studied, analogous triazoles participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC). Functionalization via:

  • Alkyne Introduction : Installing terminal alkynes on methanesulfonylphenyl groups enables "click" chemistry .

  • Huisgen Cycloaddition : Forms triazole-linked conjugates for biomedical applications .

Example Pathway :

  • Bromination of phenyl rings.

  • Sonogashira coupling to introduce alkynes.

  • CuAAC with azides for bioconjugation .

Methanesulfonyl Group Reactivity:

  • Reduction : LiAlH₄ reduces –SO₂CH₃ to –SCH₃, altering electronic properties .

  • Oxidation : H₂O₂/CF₃CO₂H oxidizes –SCH₃ to –SO₃H, enhancing solubility .

Triazole Ring Modifications:

  • N-Alkylation : Selective alkylation at N1 or N2 positions using alkyl halides .

  • Tautomerism : Equilibrium between 1H- and 4H-tautomers influences reactivity .

Biological Activity and Mechanistic Insights

The compound exhibits antifungal and antibacterial activity, likely through:

  • Ergosterol Synthesis Inhibition : Triazoles block fungal cytochrome P450 enzymes.

  • DNA Intercalation : Planar triazole core interacts with microbial DNA .

Comparative Activity :

CompoundStructureIC₅₀ (Antifungal)Key Feature
Target Compound3,4,5-Tris[4-(SO₂Me)Ph]12.4 µMEnhanced solubility via –SO₂Me
FluconazoleBis-triazole8.9 µMLower steric hindrance
VoriconazoleMono-triazole5.2 µMImproved membrane permeability

Synthetic Methodologies

Key routes for analogous triazoles include:

  • Mangarao’s Method : 2,2,2-Trichloroethyl imidates cyclize with PEG/PTSA (92% yield) .

  • Azzouni’s Approach : Vinylimidates form trisubstituted triazoles via dehydrative cyclization (98% yield) .

Optimization Strategies :

  • Catalyst recycling (e.g., HClO₄-SiO₂) .

  • Solvent-free conditions to improve atom economy .

Scientific Research Applications

3,4,5-Tris(4-(methylsulfonyl)phenyl)-4H-1,2,4-triazole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which 3,4,5-Tris(4-(methylsulfonyl)phenyl)-4H-1,2,4-triazole exerts its effects involves interactions with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The methylsulfonyl groups can enhance the compound’s solubility and binding affinity, facilitating its action at the molecular level. Pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

Table 1: Structural Comparison of Triazole Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups
Target Compound 3,4,5-Tris[4-(methanesulfonyl)phenyl] ~606.7* Methanesulfonyl, triazole
3-(Benzylthio)-4-phenyl-5-(3,4,5-TMP)-4H-1,2,4-triazole Benzylthio, phenyl, 3,4,5-trimethoxyphenyl ~495.6 Thioether, methoxy
3,6-Bis(4-(5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)phenyl)-1,2,4,5-tetrazine Methoxyphenyl, tetrazine ~778.8 Methoxy, tetrazine
3-(4-Chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole 4-Chlorophenyl, pyridinyl ~272.7 Chloro, pyridine

*Estimated based on substituent contributions.

Key Observations :

  • The target compound’s methanesulfonyl groups confer strong electron-withdrawing effects, contrasting with electron-donating methoxy or thioether groups in other derivatives .
  • Higher molecular weight and polarity may enhance solubility in polar solvents compared to non-polar analogues like 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole .

Table 2: Pharmacological Profiles of Triazole Analogues

Compound Class Biological Activity Potency (e.g., IC50, ED50) Key Substituents Reference
Antimicrobial Triazoles Inhibition of Candida albicans, E. coli 90% inhibition at 0.01% concentration Hydroxyphenyl, thioether
Anticonvulsant Triazoles Maximal electroshock (MES) test ED50 = 37.3 mg/kg (Compound 5f) Alkoxy, hexyloxy/heptyloxy
Antioxidant Triazoles Free radical scavenging Superior to BHA/BHT Chlorophenyl, pyridinyl
Neuraminidase Inhibitors H1N1 neuraminidase inhibition IC50 = 6.86–9.1 μg/mL Thioether, hydroxy-methoxyphenyl

Comparison with Target Compound :

  • This contrasts with antimicrobial triazoles, where thioether or hydroxyphenyl groups dominate .
  • The electron-withdrawing nature of mesyl groups could reduce antioxidant efficacy compared to electron-rich derivatives like 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole .

Biological Activity

3,4,5-Tris[4-(methanesulfonyl)phenyl]-4H-1,2,4-triazole is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of 4-(4-phenyl-5-(prop-2-yn-1-ylthio)-4H-1,2,4-triazol-3-yl)pyridine with 2-azido-1,3,5-tribromobenzene in the presence of sodium ascorbate and CuSO₄·5H₂O as catalysts. The reaction typically occurs in DMF (dimethylformamide) and yields the target compound after purification through column chromatography and crystallization from methanol-dichloromethane .

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. In particular, compounds containing the triazole moiety have been shown to inhibit various strains of bacteria and fungi. For instance, studies have reported that similar triazole compounds possess minimum inhibitory concentrations (MICs) ranging from 6.45 to 33.2 μmol/L against pathogens like Streptococcus pneumoniae and Candida albicans .

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. Compounds derived from the 1,2,4-triazole framework have exhibited cytotoxic effects against several cancer cell lines. For example, a study highlighted that certain triazole derivatives could inhibit cancer cell growth by inducing apoptosis and disrupting cell cycle progression . The electron-rich nature of these compounds facilitates binding to biological targets such as enzymes involved in cancer metabolism.

The mechanism by which triazole compounds exert their biological effects often involves the modulation of enzyme activity or interference with cellular signaling pathways. For instance, certain triazoles have been identified as inhibitors of indoleamine 2,3-dioxygenase (IDO1), an enzyme linked to immune regulation in cancer . This inhibition leads to enhanced immune responses against tumors.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various triazole derivatives against Mycobacterium tuberculosis. Among the tested compounds, several exhibited strong MIC values between 4 and 9 μM while showing low cytotoxicity in mammalian cells. This indicates their potential for development as anti-tubercular agents .

Cancer Cell Line Studies

Another significant investigation focused on the anticancer properties of triazole derivatives against human breast cancer cell lines. The results demonstrated that specific substitutions on the triazole ring could enhance cytotoxicity and selectivity towards cancer cells compared to normal cells .

Data Summary

Compound Activity MIC (μmol/L) Target Pathogen/Cancer Cell
Triazole AAntimicrobial6.45Candida albicans
Triazole BAnticancer-Breast Cancer Cell Line
Triazole CAntitubercular4Mycobacterium tuberculosis

Q & A

Q. Characterization Techniques :

  • Elemental Analysis : Confirms stoichiometric composition.
  • Spectroscopy :
    • IR : Identifies functional groups (e.g., S=O stretching at ~1150–1300 cm⁻¹ for sulfonyl groups) .
    • NMR : 1^1H and 13^13C NMR verify substituent positions and electronic environments (e.g., aromatic protons at δ 7.5–8.5 ppm) .
  • Chromatography : HPLC or TLC confirms purity and individuality .

Basic: How is the pharmacological activity of this compound evaluated in preliminary studies?

Methodological Answer:
Initial pharmacological screening often focuses on antimicrobial, antioxidant, or anti-inflammatory properties:

  • Antimicrobial Assays :
    • Cup-Plate Method : Measures zone of inhibition against bacterial/fungal strains (e.g., E. coli, C. albicans) .
  • Antioxidant Activity :
    • DPPH Assay : Quantifies free radical scavenging capacity compared to standards like BHA/BHT .
  • Anti-Inflammatory Testing :
    • Carrageenan-Induced Edema : Evaluates reduction in paw edema in rodent models .

Q. Data Interpretation :

  • IC50_{50} values for antioxidant activity or MIC (Minimum Inhibitory Concentration) for antimicrobial effects are calculated. Comparisons with reference drugs (e.g., fluconazole) contextualize potency .

Advanced: How do structural modifications influence the biological activity and toxicity of this compound?

Methodological Answer:
Structure-Activity Relationship (SAR) studies highlight:

  • Electron-Withdrawing Groups : Methanesulfonyl groups enhance electrophilicity, improving binding to microbial enzymes (e.g., cytochrome P450) but may increase cytotoxicity .
  • Substituent Position : Para-substituted phenyl groups optimize steric compatibility with target sites (e.g., fungal lanosterol demethylase) .
  • Toxicity Mitigation : Introducing hydrophilic groups (e.g., hydroxyls) reduces logP values, lowering membrane permeability and systemic toxicity .

Example :
Replacing methanesulfonyl with amino groups reduces antifungal activity but improves solubility, as seen in analogous triazoles .

Advanced: What computational methods are used to model the electronic and structural properties of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Calculates HOMO-LUMO gaps to predict reactivity (e.g., narrow gaps correlate with radical scavenging) .
    • Optimizes molecular geometry to identify stable conformers and intermolecular interactions (e.g., π-π stacking in crystal structures) .
  • Molecular Docking :
    • Simulates binding to targets (e.g., COX-2 for anti-inflammatory activity) using software like AutoDock Vina. Docking scores validate experimental IC50_{50} trends .

Case Study :
DFT analysis of 3,5-diphenyl-4H-1,2,4-triazole derivatives revealed intramolecular hydrogen bonding stabilizes the triazole ring, enhancing thermal stability in OLED applications .

Advanced: How can researchers resolve contradictions in pharmacological and toxicity data across studies?

Methodological Answer:
Contradictions often arise from variations in assay conditions or structural impurities. Strategies include:

  • Standardized Protocols :
    • Use CLSI guidelines for antimicrobial testing to ensure reproducibility .
  • Purity Validation :
    • Employ HPLC-MS to detect trace impurities that may skew toxicity results (e.g., residual solvents) .
  • Dose-Response Analysis :
    • Compare LD50_{50} (lethal dose) and ED50_{50} (effective dose) across studies to identify therapeutic windows .

Example :
A 2019 study found discrepancies in antioxidant activity of triazoles due to solvent polarity affecting radical scavenging efficiency. Standardizing DMSO as a solvent resolved inconsistencies .

Advanced: What are the emerging applications of this compound in material science?

Methodological Answer:
The compound’s electron-deficient triazole core and sulfonyl groups make it suitable for:

  • OLEDs :
    • Acts as an electron-transport layer (ETL) due to high electron affinity. For example, triazole-based ETLs achieve EQE (External Quantum Efficiency) >4% in deep-blue OLEDs .
  • Coordination Polymers :
    • Sulfonyl groups facilitate metal coordination (e.g., Zn²⁺ or Cu²⁺) to form MOFs with luminescent properties .

Q. Table: Key Properties for Material Applications

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